molecular formula C13H21NO B196023 N-(3-methyl-1-adamantyl)acetamide CAS No. 778-09-6

N-(3-methyl-1-adamantyl)acetamide

Cat. No.: B196023
CAS No.: 778-09-6
M. Wt: 207.31 g/mol
InChI Key: SANVSQCVSVDXSG-UHFFFAOYSA-N
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Description

N-(3-methyl-1-adamantyl)acetamide is an organic compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. This compound features an adamantane core with a methyl group at the 3-position and an acetamide functional group. The rigid and bulky structure of adamantane imparts unique physical and chemical properties to its derivatives, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methyl-1-adamantyl)acetamide can be synthesized through several methods. One common approach involves the Ritter reaction, where 3-methyl-1-adamantyl chloride reacts with acetonitrile in the presence of a strong acid like sulfuric acid to form the desired acetamide . Another method involves the reaction of 3-methyl-1-adamantylamine with acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-adamantyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, alcohols

Major Products

    Oxidation: this compound oxide

    Reduction: N-(3-methyl-1-adamantyl)methylamine

    Substitution: Various substituted adamantane derivatives

Comparison with Similar Compounds

N-(3-methyl-1-adamantyl)acetamide can be compared with other adamantane derivatives such as:

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique physical and chemical properties. Its methyl group at the 3-position and acetamide functional group make it distinct from other adamantane derivatives, potentially offering different reactivity and biological activity .

Biological Activity

N-(3-methyl-1-adamantyl)acetamide is a compound derived from the adamantane structure, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and comparative analysis with other adamantane derivatives, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula C13H21NOC_{13}H_{21}NO and features a unique adamantyl moiety that contributes to its lipophilicity and biological interactions. The compound's structure includes an acetamide group attached to the 3-position of the adamantane framework, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to inhibit viral replication and modulate neurotransmitter release, similar to other adamantane derivatives such as amantadine and rimantadine, which are known for their antiviral properties .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against influenza viruses. Its mechanism involves blocking the M2 ion channel of the virus, thereby preventing viral uncoating and replication. This action is akin to that of amantadine, a well-established antiviral agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of adamantane, including this compound, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds incorporating the adamantyl group have demonstrated higher lipophilicity, enhancing their ability to penetrate bacterial membranes .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this compound has been investigated for anti-inflammatory effects. In animal models, it has shown promising results in reducing inflammation associated with carrageenan-induced edema. This suggests potential applications in treating inflammatory conditions .

Comparative Analysis with Other Adamantane Derivatives

Compound NameAntiviral ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
AmantadineHighLowLow
RimantadineHighModerateLow
MemantineLowLowModerate

This table illustrates the comparative biological activities of this compound against other notable adamantane derivatives. While it shows moderate antiviral activity compared to amantadine and rimantadine, it excels in antimicrobial properties.

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited influenza virus replication in vitro. The study highlighted its potential as a therapeutic candidate against influenza strains resistant to conventional treatments .
  • Antimicrobial Testing : In a series of tests against various pathogens, this compound exhibited significant antibacterial activity. Compounds derived from adamantane were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results .
  • Inflammation Model : In a rat model of paw edema induced by carrageenan, administration of this compound resulted in a statistically significant reduction in swelling compared to control groups, indicating its potential utility in managing inflammatory disorders .

Properties

IUPAC Name

N-(3-methyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVSQCVSVDXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306702
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-09-6
Record name NSC179381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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